molecular formula C₃₁H₃₅ClN₂O₂RuS B1146795 [((R,R)-2-Amino-1,2-diphenylethyl)[(4-tolyl)sulfonyl]amido](chloro)(η6-p-cymene)ruthenium CAS No. 192139-92-7

[((R,R)-2-Amino-1,2-diphenylethyl)[(4-tolyl)sulfonyl]amido](chloro)(η6-p-cymene)ruthenium

Número de catálogo: B1146795
Número CAS: 192139-92-7
Peso molecular: 636.21
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

RuCl(p-cymene)[(R,R)-Ts-DPEN] is a chiral diamine ligand complexed with ruthenium.

Aplicaciones Científicas De Investigación

Catalysis in Asymmetric Transfer Hydrogenation

The complex ((R,R)-2-Amino-1,2-diphenylethyl)[(4-tolyl)sulfonyl]amido(η6-p-cymene)ruthenium has been utilized in the field of catalysis, specifically in the asymmetric transfer hydrogenation of prochiral ketones. This process, involving ruthenium catalysts prepared from chiral aminosulfonamide ligands, achieves high conversion rates and enantioselectivities without the need for surfactants. These catalysts can be efficiently recovered and reused several times without a significant loss in activity or enantioselectivity (Zhou & Sun, 2009).

Nitrile Hydration Reactions

Arene-ruthenium(II) complexes containing amino-phosphine ligands, which include our compound of interest, have shown efficiency as catalysts for nitrile hydration reactions. This process facilitates the conversion of organonitriles into amides under challenging conditions, such as a pure aqueous medium without any cocatalysts. The catalytic activity of these complexes is attributed to a bifunctional mechanism, where the ruthenium center acts as a Lewis acid and the P-donor ligand as a Bronsted base (García-Álvarez et al., 2010).

α-Selective Deuteration of Amines and Amino Acids

A monohydrido-bridged ruthenium complex, which is closely related to the specified complex, has been shown to catalyze the α-selective deuteration of primary and secondary amines, amino acids, and drug molecules using D2O (deuterium oxide) as a deuterium source. This process involves N-H activation of amines and is potentially useful for the selective deuteration at the α-CH2 protons of amine functionality (Chatterjee, Krishnakumar, & Gunanathan, 2016).

Synthesis of 4-Hydroxyisophorone

Ruthenium catalysts, including the specified complex, have been utilized in the synthesis of (R)- and (S)-4-hydroxyisophorone through catalytic transfer hydrogenation of ketoisophorone. This process results in high selectivity and enantiomeric excess, and the catalyst precursors can be isolated for use in these reactions (Hennig, Püntener, & Scalone, 2000).

Application in Ruthenium-Catalyzed Direct C-H Amidation

These complexes have been applied in ruthenium-catalyzed direct C-H amidation of arenes using sulfonyl azides as the amino source. This method shows promise in the synthesis of biologically active heterocycles and can be applied to arenes bearing weakly coordinating groups (Kim, Kim, & Chang, 2013).

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis of [((R,R)-2-Amino-1,2-diphenylethyl)[(4-tolyl)sulfonyl]amido](chloro)(η6-p-cymene)ruthenium can be achieved through a multi-step process involving the preparation of several intermediate compounds.", "Starting Materials": [ "Ruthenium trichloride hydrate", "p-cymene", "4-toluenesulfonyl chloride", "N,N-dimethylformamide", "Sodium hydroxide", "2-amino-1,2-diphenylethanol", "Triethylamine", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Diethyl ether" ], "Reaction": [ "Preparation of (η6-p-cymene)ruthenium dichloride: Ruthenium trichloride hydrate and p-cymene are refluxed in ethanol to obtain (η6-p-cymene)ruthenium dichloride.", "Preparation of (η6-p-cymene)ruthenium dimer: (η6-p-cymene)ruthenium dichloride is reacted with sodium hydroxide in methanol to obtain (η6-p-cymene)ruthenium dimer.", "Preparation of (η6-p-cymene)ruthenium chloride: (η6-p-cymene)ruthenium dimer is reacted with hydrochloric acid to obtain (η6-p-cymene)ruthenium chloride.", "Preparation of (η6-p-cymene)ruthenium sulfonyl chloride: (η6-p-cymene)ruthenium chloride is reacted with 4-toluenesulfonyl chloride in the presence of triethylamine and N,N-dimethylformamide to obtain (η6-p-cymene)ruthenium sulfonyl chloride.", "Preparation of (η6-p-cymene)ruthenium sulfonylamide: (η6-p-cymene)ruthenium sulfonyl chloride is reacted with 2-amino-1,2-diphenylethanol in the presence of sodium bicarbonate and N,N-dimethylformamide to obtain (η6-p-cymene)ruthenium sulfonylamide.", "Preparation of [((R,R)-2-Amino-1,2-diphenylethyl)[(4-tolyl)sulfonyl]amido](chloro)(η6-p-cymene)ruthenium: (η6-p-cymene)ruthenium sulfonylamide is reacted with hydrochloric acid and chloroform in the presence of ethyl acetate and diethyl ether to obtain [((R,R)-2-Amino-1,2-diphenylethyl)[(4-tolyl)sulfonyl]amido](chloro)(η6-p-cymene)ruthenium." ] }

192139-92-7

Fórmula molecular

C₃₁H₃₅ClN₂O₂RuS

Peso molecular

636.21

Sinónimos

[R-(R*,R*)]-[N-[2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene]ruthenium;  [N-[(1R,2R)-2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chloro[(1,2,3,4,5,6-η)-1-

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.